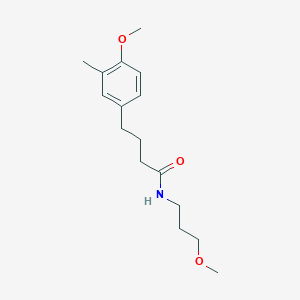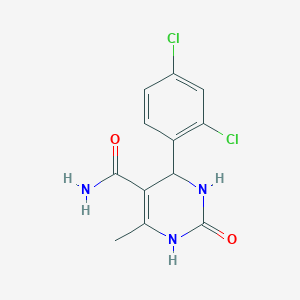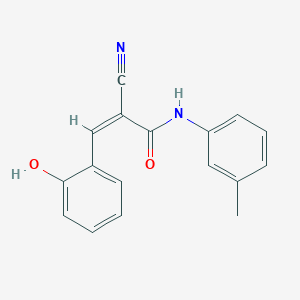![molecular formula C19H15ClN2O4 B5014700 (5E)-1-(3-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5014700.png)
(5E)-1-(3-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5E)-1-(3-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry and materials science. This compound features a diazinane ring substituted with chloro, methyl, and methoxyphenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common route includes the condensation of 3-chloro-2-methylbenzaldehyde with 3-methoxybenzaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with a diazinane derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain reaction conditions and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-1-(3-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(5E)-1-(3-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism by which (5E)-1-(3-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Palladium(II) acetate
Comparison
Compared to similar compounds, (5E)-1-(3-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione stands out due to its unique diazinane ring structure and specific substituents. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(5E)-1-(3-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-11-15(20)7-4-8-16(11)22-18(24)14(17(23)21-19(22)25)10-12-5-3-6-13(9-12)26-2/h3-10H,1-2H3,(H,21,23,25)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRAKMKISOICHV-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C(=CC3=CC(=CC=C3)OC)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)/C(=C/C3=CC(=CC=C3)OC)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B5014625.png)
![4-[(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methyl]morpholine](/img/structure/B5014631.png)
![3,6-Bis(hydroxymethyl)-1,4-dipropyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B5014636.png)

![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-propenethioamide](/img/structure/B5014649.png)
![N-(2-bromophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5014658.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5014662.png)
![2-(allylthio)-4-[4-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5014664.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5014667.png)


![(2,3-difluorobenzyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5014697.png)
![1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B5014705.png)
![pentyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate](/img/structure/B5014715.png)
